

# An In-depth Technical Guide to 4-Pivaloyloxy-N-Methyltryptammonium Chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-PivO-NMT chloride

Cat. No.: B15542275

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## Abstract

4-Pivaloyloxy-N-methyltryptammonium chloride (**4-PivO-NMT chloride**) is a novel synthetic tryptamine derivative engineered as a stable prodrug of psilocin. Psilocin, the active metabolite of psilocybin, is a potent serotonin receptor agonist with significant therapeutic potential for various mental health disorders. However, its inherent instability and challenging bioavailability have historically posed hurdles for clinical development. This document provides a comprehensive overview of the fundamental properties of 4-pivaloyloxy-N-methyltryptammonium chloride, including its physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization. This technical guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of next-generation psychedelic compounds.

## Physicochemical Properties

4-Pivaloyloxy-N-methyltryptammonium chloride is the hydrochloride salt of the pivaloyl ester of 4-hydroxy-N-methyltryptamine (4-HO-NMT). The pivaloyl group is designed to protect the labile 4-hydroxy moiety of the tryptamine, thereby enhancing the compound's stability.

## General Properties

Property	Value	Reference
Chemical Name	(2-{4-[(2,2-dimethylpropanoyl)oxy]-1H-indol-3-yl}ethyl)(methyl)azanium chloride	[1]
Synonyms	4-PivO-NMT chloride	[2]
CAS Number	3019920-38-5	[2]
Molecular Formula	C <sub>16</sub> H <sub>23</sub> ClN <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	310.82 g/mol	[2]

## Crystalline Form 1

A specific crystalline form, designated as "form 1," has been isolated and characterized, offering improved handling and formulation properties.[1]

Single-crystal X-ray diffraction analysis of form 1 of 4-pivaloyloxy-N-methyltryptammonium chloride has provided detailed structural information.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	10.4323(7)
b (Å)	14.3390(10)
c (Å)	13.0229(9)
α (°)	90
β (°)	104.888(2)
γ (°)	90
Volume (Å <sup>3</sup> )	1883.3(2)
Z	4
Temperature (K)	297

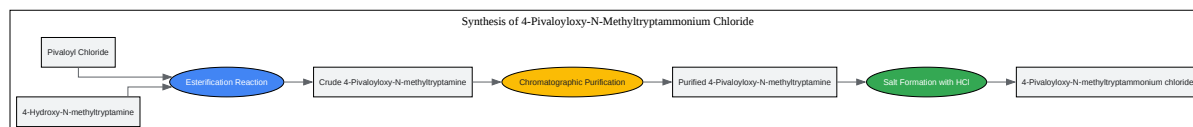
The simulated XRPD pattern for crystalline form 1 exhibits characteristic peaks at specific 2θ angles.

Angle (°2θ)	d-spacing (Å)
8.7	10.1
10.0	8.8
12.6	7.0
14.9	5.9
16.4	5.4
17.5	5.1
18.1	4.9
19.3	4.6
20.8	4.3
21.1	4.2
21.5	4.1

## Synthesis and Experimental Protocols

While a detailed, step-by-step synthesis protocol for 4-pivaloyloxy-N-methyltryptammonium chloride from publicly available literature is limited, the general synthetic strategy involves the esterification of 4-hydroxy-N-methyltryptamine with pivaloyl chloride, followed by purification and salt formation.

## General Synthesis Workflow



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Caption: General synthetic workflow for 4-pivaloyloxy-N-methyltryptammonium chloride.

## Experimental Protocol for Crystallization (Form 1)

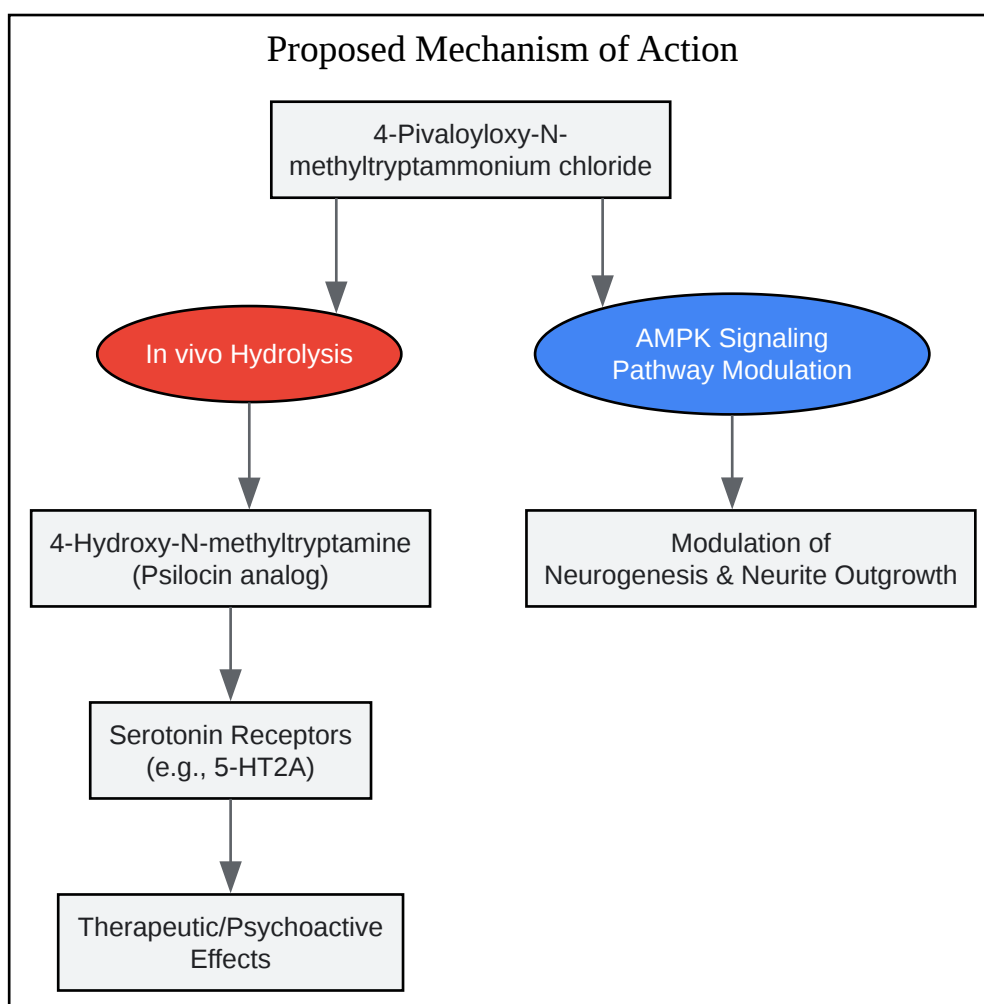
The crystalline form 1 was obtained by slow evaporation of a solution of the compound in acetone.[3]

## Pharmacological Properties

4-Pivaloyloxy-N-methyltryptammonium chloride is primarily investigated for its role as a prodrug of psilocin, aiming to deliver the active compound in a more controlled and bioavailable manner.[2]

## Mechanism of Action

The proposed mechanism of action involves the in vivo hydrolysis of the pivaloyl ester to release 4-hydroxy-N-methyltryptamine (a close analog of psilocin), which then acts as a serotonin receptor agonist. Additionally, the compound has been described as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[2]



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Caption: Proposed dual mechanism of action for 4-pivaloyloxy-N-methyltryptammonium chloride.

## Therapeutic Potential

Preclinical studies suggest that 4-pivaloyloxy-N-methyltryptammonium chloride effectively converts to its active form in vivo, leading to desired psychoactive effects with improved stability and bioavailability.[2] The compound is being investigated for a wide range of therapeutic applications, including:

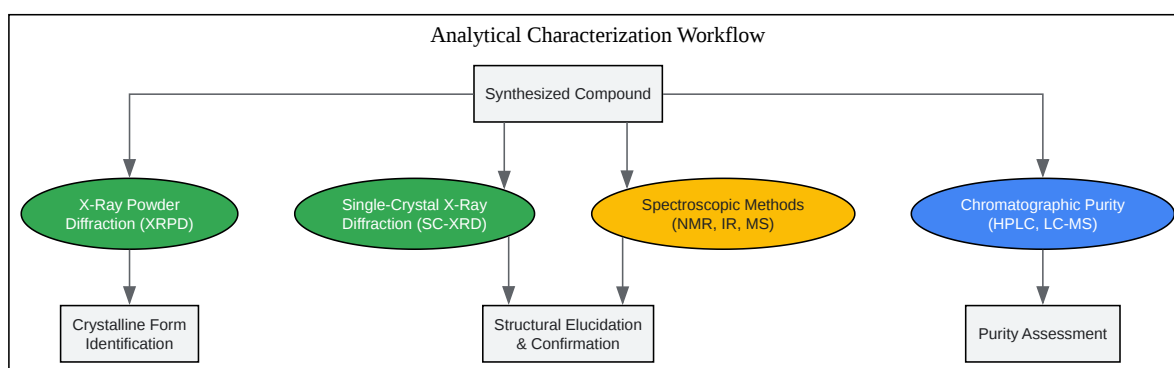
- Treatment of inflammation and pain.[3]
- Management of neurological and psychological disorders.[3]

- Modulation of neurogenesis and neurite outgrowth.[2]

## Analytical Methods

The characterization of 4-pivaloyloxy-N-methyltryptammonium chloride and its crystalline form 1 relies on standard analytical techniques in pharmaceutical development.

## Analytical Workflow



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Caption: Standard workflow for the analytical characterization of the compound.

## Key Analytical Techniques

- Single-Crystal X-Ray Diffraction (SC-XRD): Used to determine the precise three-dimensional atomic structure of crystalline form 1, providing definitive proof of structure and stereochemistry.
- X-Ray Powder Diffraction (XRPD): Employed to characterize the bulk crystalline material and to identify specific polymorphic forms. The experimental XRPD pattern is a critical quality control parameter.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the molecular structure in solution and for assessing purity.
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
- High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and for quantifying it in various matrices.

## Conclusion

4-Pivaloyloxy-N-methyltryptammonium chloride represents a promising advancement in the development of tryptamine-based therapeutics. Its design as a stable prodrug of a psilocin analog addresses key limitations of earlier psychedelic compounds. The characterization of a specific crystalline form provides a solid foundation for its further development as a pharmaceutical agent. While much of the detailed preclinical and clinical data remains proprietary, the available information highlights the potential of this compound to become a valuable tool in the treatment of a variety of neurological and psychiatric conditions. Further research is warranted to fully elucidate its pharmacological profile, safety, and efficacy in clinical settings.

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